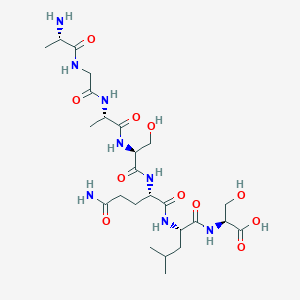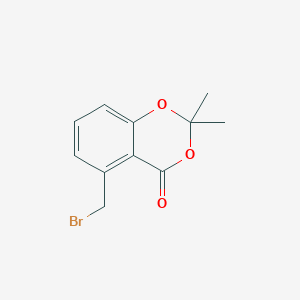
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzodioxinone derivatives.
Applications De Recherche Scientifique
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including nucleoside base transport inhibitors and topoisomerase I inhibitors.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials for various applications.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- involves its interaction with specific molecular targets. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleosides across cell membranes, thereby affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2,7-trimethyl-: This compound has a hydroxy group instead of a bromomethyl group and exhibits different chemical reactivity and applications.
4H-1,3-Benzodioxin-4-one, 2-(1,1-dimethylethyl)hexahydro-5-methyl-: This derivative has a tert-butyl group and is used in different industrial applications.
Uniqueness
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is unique due to the presence of the bromomethyl group, which allows for a wide range of substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propriétés
Numéro CAS |
507480-02-6 |
|---|---|
Formule moléculaire |
C11H11BrO3 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H11BrO3/c1-11(2)14-8-5-3-4-7(6-12)9(8)10(13)15-11/h3-5H,6H2,1-2H3 |
Clé InChI |
SDSREXHBVVJOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC(=C2C(=O)O1)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)

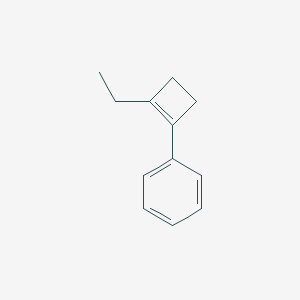
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)
![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
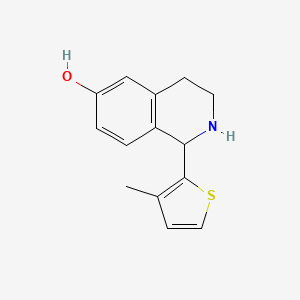
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
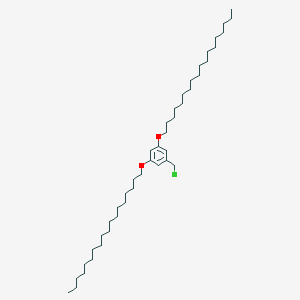
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
